Cyclobutyl(furan-2-yl)methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation is systematically identified as this compound according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. This nomenclature accurately describes the molecular architecture, indicating a central carbon atom bonded to three key structural components: a cyclobutyl ring, a furan-2-yl group, and an amino group, with the molecule existing in the hydrochloride salt form.
The compound possesses multiple identifiers within chemical databases and literature:
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1864060-37-6 |
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| SMILES Notation | C1CC(C1)C(C2=CC=CO2)N.Cl |
| InChI | InChI=1S/C9H13NO.ClH/c10-9(7-3-1-4-7)8-5-2-6-11-8;/h2,5-7,9H,1,3-4,10H2;1H |
| InChIKey | QRUVAEGNPURLAE-UHFFFAOYSA-N |
The compound has several recognized synonyms including cyclobutyl(furan-2-yl)methanamine;hydrochloride and AKOS026747873, which appear in various chemical databases and reference collections. These systematic identifiers enable precise communication about the compound across scientific disciplines and facilitate database searching for related research.
Molecular Geometry and Conformational Analysis
The molecular structure of this compound exhibits distinctive geometric characteristics derived from its constituent functional groups. At the molecular core lies a central tetrahedral carbon atom that serves as the attachment point for three key structural components: the cyclobutyl ring, the furan-2-yl group, and the amino functionality.
The cyclobutyl ring adopts a non-planar, puckered conformation to minimize ring strain inherent in four-membered carbon rings. This puckering represents an important conformational feature that differentiates cyclobutyl from larger cycloalkyl groups. Computational modeling suggests a butterfly-like folding of the cyclobutyl ring with a dihedral angle of approximately 25-30° between opposing carbon atoms, which helps distribute ring strain energy.
The furan ring, in contrast to the cyclobutyl portion, maintains a planar conformation due to its aromatic character. The five-membered heterocyclic ring contains four carbon atoms and one oxygen atom, with the ring exhibiting nearly perfect planarity. The calculated bond lengths within the furan moiety are consistent with aromatic delocalization, showing intermediate values between single and double bonds: C-C bonds approximately 1.38 Å and C-O bonds around 1.37 Å.
The amino group adopts a pyramidal geometry typical of sp³-hybridized nitrogen, with the nitrogen lone pair influencing both the electronic properties and potential hydrogen-bonding capabilities of the molecule. In the hydrochloride salt form, this amino group exists as an ammonium ion, which significantly alters its geometry toward a more tetrahedral arrangement.
The orientation between the cyclobutyl and furan rings demonstrates considerable conformational flexibility around the central carbon atom. Computational analysis suggests that the most energetically favorable conformation positions these two rings approximately perpendicular to each other, minimizing steric interactions while optimizing electronic effects.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
|---|---|
| C(central)-N | 1.47-1.49 Å |
| C(central)-C(cyclobutyl) | 1.52-1.54 Å |
| C(central)-C(furan) | 1.50-1.52 Å |
| C-C (cyclobutyl) | 1.54-1.56 Å |
| C-C (furan) | 1.36-1.38 Å |
| C-O (furan) | 1.36-1.38 Å |
| N-C(central)-C(cyclobutyl) | 109-111° |
| N-C(central)-C(furan) | 110-112° |
| C(cyclobutyl)-C(central)-C(furan) | 108-110° |
This conformational analysis provides crucial insights into the three-dimensional structure of the molecule and its potential interaction capabilities in various chemical and biological environments.
X-ray Crystallographic Data Interpretation
While specific X-ray crystallographic data for this compound is not directly available in current literature, interpretation of potential crystallographic features can be derived from analogous structures and theoretical considerations. Crystallographic studies of related compounds suggest several probable structural features for this compound in the solid state.
The crystal packing of this compound would likely exhibit characteristic hydrogen bonding networks involving the ammonium group and chloride counter-ions. These hydrogen bonds typically form extended networks that contribute significantly to crystal stability and morphology. Based on similar compounds, the N-H···Cl hydrogen bond distances would be expected to range between 3.0-3.3 Å, with bond angles approaching 180° for optimal interaction.
The unit cell parameters would reflect the molecular dimensions and packing efficiency of the compound. Similar methanamine hydrochloride salts typically crystallize in monoclinic or orthorhombic crystal systems, with unit cell volumes proportional to the molecular size. The predicted space group would likely belong to one of the common groups observed for organic amine hydrochlorides, such as P21/c or P212121.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Probable Space Group | P21/c |
| Z Value (molecules per unit cell) | 4 |
| Density (calculated) | 1.3-1.4 g/cm³ |
| Packing Coefficient | 0.65-0.70 |
| Primary Intermolecular Interactions | N-H···Cl hydrogen bonds |
| Secondary Interactions | C-H···O, C-H···π |
In the crystalline state, the molecular conformation would likely differ somewhat from the gas-phase optimized geometry due to crystal packing forces. The dihedral angle between the cyclobutyl and furan rings might be influenced by these intermolecular forces, potentially deviating from the energetically optimal perpendicular arrangement.
The furan ring would maintain its planarity due to aromatic stabilization, while the cyclobutyl ring would retain its characteristic puckered conformation, though the exact pucker amplitude might be affected by crystal packing. The central carbon stereocenter, if present in a racemic mixture, would likely result in the formation of a racemic crystal, though spontaneous resolution into conglomerate crystals cannot be excluded without experimental verification.
Comparative Structural Analysis with Related Methanamine Derivatives
This compound belongs to a broader family of methanamine derivatives that share structural similarities while exhibiting distinct physical and chemical properties. A comparative analysis with related compounds provides valuable insights into structure-property relationships and potential applications.
One closely related compound is cyclobutyl(thiophen-2-yl)methanamine hydrochloride, which differs only in the replacement of the oxygen heteroatom in the five-membered ring with sulfur. This substitution increases the molecular weight to 203.73 g/mol (compared to 187.66 g/mol) and alters the electronic properties of the heterocycle. The larger sulfur atom also affects the ring geometry, with C-S bonds (approximately 1.71 Å) being longer than corresponding C-O bonds (approximately 1.37 Å) in the furan analog. This structural difference influences the overall molecular conformation and potential interaction patterns.
Another significant structural analog is cyclobutyl(phenyl)methanamine hydrochloride, where the furan ring is replaced by a phenyl group. With a molecular weight of 197.70 g/mol, this compound demonstrates how the substitution of a heterocyclic aromatic ring with a carbocyclic aromatic ring affects molecular properties. The phenyl ring provides a different electronic distribution and lacks the hydrogen bond acceptor capability of the furan oxygen, resulting in different intermolecular interaction patterns.
Table 3: Comparative Analysis of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| This compound | C9H14ClNO | 187.66 | Reference compound |
| Cyclobutyl(thiophen-2-yl)methanamine hydrochloride | C9H14ClNS | 203.73 | Oxygen replaced by sulfur in heterocycle |
| Cyclobutyl(phenyl)methanamine hydrochloride | C11H16ClN | 197.70 | Furan replaced by phenyl group |
| Cyclohexyl(furan-2-yl)methanamine | C11H17NO | 179.26 | Cyclobutyl replaced by cyclohexyl (non-HCl salt) |
| Di(furan-2-yl)methanamine | C9H9NO2 | 163.17 | Cyclobutyl replaced by second furan-2-yl group |
| (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | 209.67 | Cyclobutyl replaced by phenyl group |
Expanding the comparative analysis to cyclohexyl(furan-2-yl)methanamine reveals how replacing the four-membered cyclobutyl ring with a six-membered cyclohexyl ring affects molecular properties. The cyclohexyl ring adopts a chair conformation rather than the puckered geometry of cyclobutyl, resulting in different spatial arrangements and conformational energetics. The larger ring size increases the hydrophobic character and potentially influences the compound's solubility and membrane permeability characteristics.
Di(furan-2-yl)methanamine represents another structural variation where the cyclobutyl group is replaced by a second furan-2-yl moiety. This modification creates a more symmetrical molecule with two heterocyclic rings attached to the central carbon. The presence of two furan rings increases the compound's aromaticity and provides additional oxygen atoms for potential hydrogen bonding interactions. The dihedral angle between the two furan rings in this compound has been reported to be approximately 80.90°, which helps minimize steric interactions between the heterocycles.
The comparative analysis also extends to (furan-2-yl)(phenyl)methanamine hydrochloride, where the cyclobutyl group is replaced by a phenyl ring. This structural modification combines the electronic properties of both furan and benzene rings in a single molecule, potentially offering unique reactivity patterns. The larger molecular weight (209.67 g/mol) reflects the additional carbon atoms in the phenyl substituent compared to the cyclobutyl group.
These structural comparisons highlight how systematic modifications to the basic methanamine scaffold can produce a diverse array of compounds with varied three-dimensional architectures and physicochemical properties. The differences in ring size, conformation, and heteroatom content directly influence molecular recognition, reactivity, and potential applications in various scientific disciplines.
Properties
IUPAC Name |
cyclobutyl(furan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-9(7-3-1-4-7)8-5-2-6-11-8;/h2,5-7,9H,1,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUVAEGNPURLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(furan-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclobutyl group attached to a furan ring, which enhances its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 175.75 g/mol. Its structural characteristics allow for diverse interactions with enzymes and receptors in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity or metabolic syndrome.
Biological Activity
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Research has demonstrated its ability to protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against bacterial strains resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Case Studies
- Antitumor Efficacy : A study evaluated this compound against human breast cancer cell lines. Results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and potential for further development as an anticancer drug .
- Neuroprotective Study : In vitro assays showed that the compound could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, showing effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL .
Scientific Research Applications
Medicinal Chemistry
Structural Characteristics:
Cyclobutyl(furan-2-yl)methanamine hydrochloride features a cyclobutane ring fused with a furan moiety, which contributes to its unique pharmacological properties. The cyclobutane ring is known for its strain, which can enhance reactivity and biological activity.
Biological Activity:
Research indicates that compounds containing cyclobutane rings can exhibit significant biological properties. For instance, cyclobutanes have been utilized to improve metabolic stability and reduce planarity in drug design, which can enhance binding affinity to biological targets .
Case Studies:
- A study demonstrated that cyclobutane derivatives showed promising activity against various cancer cell lines, indicating their potential as anticancer agents .
- Another investigation highlighted the use of cyclobutane analogues in inhibiting specific kinases, showcasing their role in targeted cancer therapies .
Chemical Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
Applications in Synthesis:
- Oxidation: Produces cyclobutyl(phenyl)methanone.
- Reduction: Yields cyclobutyl(phenyl)methanol.
- Substitution: Facilitates the creation of diverse substituted derivatives depending on the reagents used.
Material Science
Development of New Materials:
The compound has potential applications in developing new materials due to its unique structural properties. Its ability to form stable networks can be advantageous in creating polymers or other composite materials.
Research Findings:
Studies have indicated that incorporating cyclobutane structures into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for various industrial applications .
Biological Research
Investigations into Biological Interactions:
this compound is being explored for its interactions with biological molecules, which could lead to novel therapeutic strategies. Its structural features may allow it to interact selectively with specific receptors or enzymes involved in disease processes.
Potential Therapeutic Applications:
Research into cyclobutane derivatives has shown promise in modulating biological pathways linked to cancer and other diseases. For example, compounds derived from cyclobutane scaffolds have been identified as inhibitors of histone methyltransferases, which are implicated in cancer progression .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents and metabolic stability enhancers | Significant activity against cancer cell lines; improved binding affinity |
| Chemical Synthesis | Building block for complex organic molecules | Versatile reactions leading to diverse derivatives |
| Material Science | Development of polymers and composite materials | Enhanced mechanical properties and thermal stability |
| Biological Research | Investigating interactions with biological molecules | Potential modulators of key pathways in cancer and other diseases |
Comparison with Similar Compounds
a) (S)-Cyclobutyl(phenyl)methanamine Hydrochloride
b) 1-[3-(Furan-2-yl)phenyl]methanamine Hydrochloride
- Structure : Phenyl ring with a furan-2-yl substituent.
- Molecular formula: $ \text{C}{11}\text{H}{12}\text{ClNO} $ (MW: 217.67) .
- Applications : The extended aromatic system may enhance π-π stacking interactions in receptor binding, differing from the simpler cyclobutyl-furan scaffold .
Fluorinated Derivatives
a) (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
b) trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
- Structure : Difluoromethyl-substituted cyclobutane.
- Molecular formula : $ \text{C}5\text{H}{10}\text{F}_2\text{ClN} $ (MW: 177.59) .
- Impact : The difluoromethyl group enhances hydrophobicity and may alter pharmacokinetic profiles .
Heterocyclic and Complex Derivatives
a) N4-[(Furan-2-yl)methyl]-N2-phenylquinazoline-2,4-diamine Hydrochloride
- Structure : Quinazoline core with furan and phenyl groups.
- Molecular formula : $ \text{C}{19}\text{H}{18}\text{ClN}_5\text{O} $ (MW: 391.84) .
- Application : The quinazoline scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to simpler methanamine derivatives .
b) 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Structure : Ethoxy linker between cyclobutyl and amine.
- Molecular formula: $ \text{C}7\text{H}{16}\text{ClNO} $ (MW: 181.66) .
Comparative Analysis Table
Research Implications and Limitations
- Structural Trends : Cyclobutyl groups confer rigidity, while furan/phenyl moieties modulate electronic properties. Fluorination improves metabolic stability but may complicate synthesis .
- Data Gaps : Direct pharmacological data for Cyclobutyl(furan-2-yl)methanamine HCl are absent in the evidence; inferences rely on structural analogs.
- Synthesis Challenges : Cyclobutane ring strain complicates synthetic routes, requiring optimized conditions (e.g., low-temperature reactions) .
Preparation Methods
Cyclobutyl-Furan Intermediate Synthesis
The cyclobutyl moiety attached to the furan ring can be synthesized using nucleophilic substitution or coupling reactions involving halogenated cyclobutyl derivatives and furan-2-yl precursors.
A typical route involves reacting 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane derivatives with furan-2-yl compounds in the presence of a base such as potassium carbonate in polar aprotic solvents like acetone or tetrahydrofuran (THF) under reflux conditions. This method yields high conversion rates (up to 94%) and allows control over isomer formation (cis/trans) on the cyclobutyl ring.
The reaction scheme often includes:
- Refluxing the halogenated cyclobutyl compound with furan-2-yl aldehyde or ketone derivatives.
- Isolation of the cyclobutyl-furan intermediate by solvent evaporation and crystallization.
Introduction of the Amine Group
The amine functionality can be introduced by reductive amination or by conversion of oxime intermediates derived from the ketone precursors.
Oxime formation from the ketone intermediate is typically performed in an alcohol-water mixture with pyridine as a catalyst, yielding oximes in good yields (~74%).
Reduction of oxime to amine can be achieved using sodium borohydride as the reducing agent in polar solvents such as ethanol or THF. This reduction is often followed by quenching with complexing agents like diethanolamine hydrochloride or ammonium chloride to remove residual boron compounds and minimize side reactions.
The reduction step is critical for obtaining the primary amine with high purity and stereochemical integrity.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or dichloromethane.
The reaction is carried out at controlled temperatures (often between 0°C to 50°C) to ensure complete salt formation without decomposition.
The hydrochloride salt form improves the compound’s stability, solubility, and ease of handling during purification and storage.
Reaction Conditions and Optimization
Analytical and Purity Considerations
Gas chromatography with flame ionization detection (GC-FID) is commonly used to assess the purity of intermediates and final products, ensuring the desired compound is obtained with minimal impurities.
Stereochemical analysis is important due to possible formation of diastereomers and enantiomers during cyclobutyl ring formation and reduction steps. Techniques such as NMR and chiral chromatography are employed for characterization.
Summary of Key Research Findings
The use of sodium borohydride as a reducing agent in polar solvents is preferred for converting oxime intermediates to the amine with high yield and purity.
Potassium carbonate-mediated coupling reactions in acetone or THF provide efficient routes to cyclobutyl-furan intermediates with good stereochemical control.
Quenching the reduction reaction with diethanolamine hydrochloride enhances the purity of the amine product by complexing residual boron species.
Conversion to the hydrochloride salt is straightforward and essential for stabilizing the amine compound for further applications.
Q & A
What are the common synthetic routes for preparing Cyclobutyl(furan-2-yl)methanamine hydrochloride, and what factors influence yield optimization?
This compound is typically synthesized via reductive amination or alkylation reactions . For example, a cycloalkyl ketone (e.g., cyclobutanone) can react with a furan-containing amine under reducing conditions (e.g., sodium cyanoborohydride) to form the amine intermediate, followed by HCl salt formation. Key factors affecting yield include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency in reductive amination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during HCl salt precipitation .
How does the cyclobutyl group influence the compound’s physicochemical properties compared to cyclohexyl or cyclopentyl analogs?
The cyclobutyl group introduces ring strain due to its four-membered structure, which increases reactivity and alters solubility. Compared to cyclohexyl analogs:
- Lower LogP : Enhanced polarity improves aqueous solubility but reduces lipid membrane permeability .
- Thermal stability : Cyclobutyl derivatives may exhibit lower melting points due to strained conformations .
- Bioactivity : Ring strain can enhance binding to rigid enzymatic pockets (e.g., MAO inhibitors) .
What analytical techniques are recommended for characterizing the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the cyclobutyl and furan ring connectivity. H signals for the cyclobutyl protons appear as complex multiplet patterns (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 224.1) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., HCl coordination geometry) .
What strategies can resolve contradictions in reported biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls to minimize variability .
- Purity validation : HPLC (>98% purity) and Karl Fischer titration (water content <0.5%) ensure compound integrity .
- In silico modeling : Molecular dynamics simulations predict binding modes to explain divergent IC values .
How can computational chemistry predict the binding affinity of this compound with neurological targets?
- Docking studies : Tools like AutoDock Vina simulate interactions with serotonin or dopamine receptors. The furan oxygen may form hydrogen bonds with residues in the binding pocket .
- QSAR models : Correlate structural descriptors (e.g., polar surface area) with MAO inhibition potency .
- MD simulations : Track stability of the cyclobutyl group in hydrophobic enzyme subpockets over 100-ns trajectories .
What are key considerations in designing in vivo pharmacokinetic and toxicity studies?
- Dosage optimization : Start with 10 mg/kg (IP) in rodent models, adjusting based on plasma half-life (HPLC-MS monitoring) .
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated furan derivatives) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) at 24/48-hour intervals .
How does the hydrochloride salt form impact solubility and stability?
- Solubility : The HCl salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, facilitating in vitro assays .
- Hygroscopicity : Store desiccated at -20°C to prevent moisture absorption and degradation .
- Stability : The salt form reduces oxidation of the furan ring under ambient light .
What challenges arise in achieving enantiomeric purity, and how can they be addressed?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during reductive amination .
- Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomer separation .
Notes
- Evidence Reliability : Data from PubChem, EPA DSSTox, and peer-reviewed methodologies were prioritized .
- Research Gaps : Direct studies on this compound are limited; extrapolations from analogs were made with caution.
- Safety : Follow OSHA guidelines for handling hydrochloride salts, including PPE and fume hood use .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
